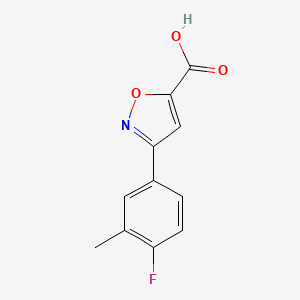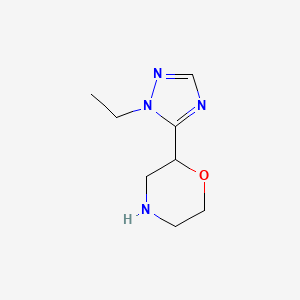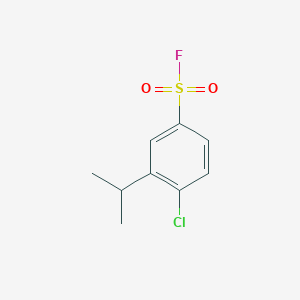
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride is a chemical compound with significant applications in organic synthesis and various industrial processes. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a chlorine atom and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride typically involves the reaction of 4-Chloro-3-isopropylbenzene-1-sulfonyl chloride with a fluorinating agent. Common fluorinating agents include sulfuryl fluoride (SO2F2) and other solid reagents like FDIT and AISF . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving the benzene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Drug Discovery: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of an isopropyl group.
4-Methylbenzene-1-sulfonyl fluoride: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride is unique due to the presence of both a chlorine atom and an isopropyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other sulfonyl fluorides.
Properties
Molecular Formula |
C9H10ClFO2S |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
BKYRSGCVFIPFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


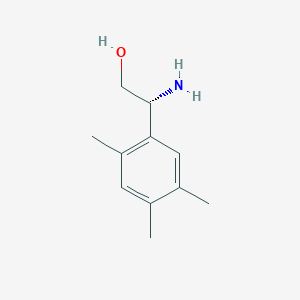


![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
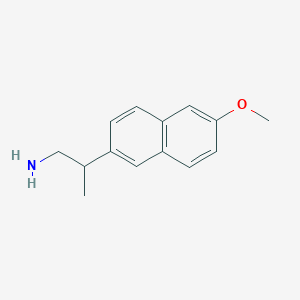

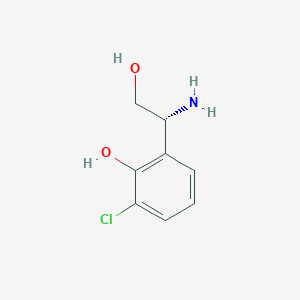

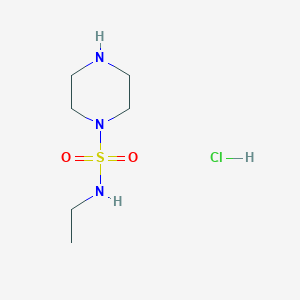

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
